molecular formula C16H12N2O4 B2916815 Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate CAS No. 326020-32-0

Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate

Cat. No. B2916815
CAS RN: 326020-32-0
M. Wt: 296.282
InChI Key: YPYUAUPLEDIBSC-UHFFFAOYSA-N
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Description

The compound “Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate” is a chemical compound that has been used in various studies . It’s a more convenient and mild reagent than benzyl carbonochloridate in protecting amino acids . It can also be used in the synthesis of a series of biologically active molecules .


Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The progress of the reaction was monitored by HPLC. After the reaction was completed, the excess of LiAlH4 was neutralized by the addition of 10% NaOH at 0 °C. Next, the reaction mixture was filtered through Celite 545, and the obtained solution was extracted with dichloromethane (DCM) .


Chemical Reactions Analysis

This compound has been found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Mechanism of Action

The most plausible mechanism of action of this compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Future Directions

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-2-22-16(21)12(10-17)9-11-3-5-13(6-4-11)18-14(19)7-8-15(18)20/h3-9H,2H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYUAUPLEDIBSC-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2C(=O)C=CC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N2C(=O)C=CC2=O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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